molecular formula C12H13N3O2S B6033006 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone

1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone

Cat. No. B6033006
M. Wt: 263.32 g/mol
InChI Key: GUUFTSHZXOXJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone, also known as TTX-7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTX-7 belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. In neurology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is believed to exert its neuroprotective effects by activating the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress. In oncology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is believed to exert its anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In cardiovascular diseases, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is believed to exert its vasodilatory effects by activating the NO/cGMP pathway, which plays a crucial role in the regulation of vascular tone.
Biochemical and Physiological Effects
1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to exert various biochemical and physiological effects in vitro and in vivo. In neurology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to reduce oxidative stress, inhibit apoptosis, and enhance neuronal survival. In oncology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In cardiovascular diseases, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to induce vasodilation, reduce blood pressure, and improve endothelial function.

Advantages and Limitations for Lab Experiments

1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone possesses several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone also possesses several limitations, including its poor solubility, stability, and bioavailability.

Future Directions

There are several future directions for the research on 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone. Firstly, further studies are needed to elucidate the exact mechanism of action of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone in various cellular pathways. Secondly, further studies are needed to optimize the synthesis method of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone to improve its solubility, stability, and bioavailability. Thirdly, further studies are needed to evaluate the efficacy and safety of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone in preclinical and clinical trials for various therapeutic applications. Lastly, further studies are needed to explore the potential of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone as a lead compound for the development of novel drugs with improved therapeutic properties.

Synthesis Methods

The synthesis of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with hydrazine hydrate to form 3-(2-thienyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 3-(2-thienyl)-1,2,4-oxadiazol-5-amine with 1-methyl-2-piperidinone in the presence of a base to form 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone.

Scientific Research Applications

1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to possess neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to possess anticancer properties and can potentially be used in the treatment of various types of cancer. In cardiovascular diseases, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to possess vasodilatory properties and can potentially be used in the treatment of hypertension.

properties

IUPAC Name

1-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-15-7-8(4-5-10(15)16)12-13-11(14-17-12)9-3-2-6-18-9/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUFTSHZXOXJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.